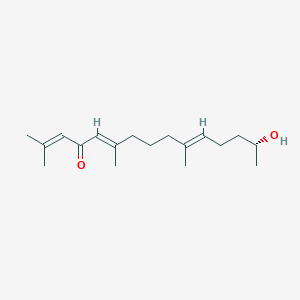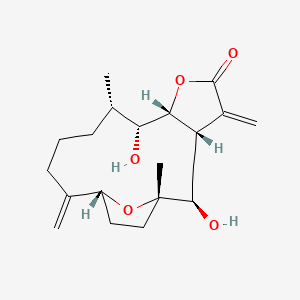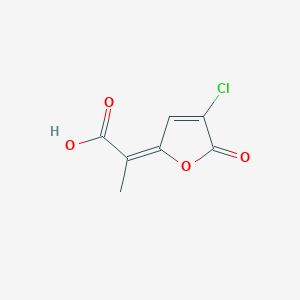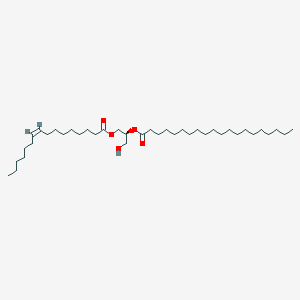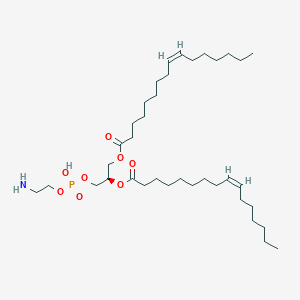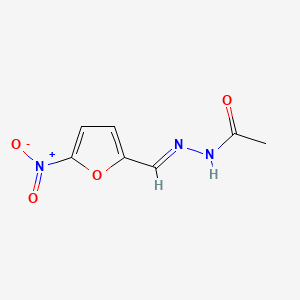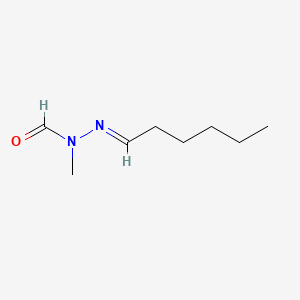
N-(hexylideneamino)-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(hexylideneamino)-N-methylformamide is a chemical compound known for its applications in various scientific fields. It is a derivative of hexanal, an aldehyde, and methylformylhydrazine, a hydrazone. This compound has been studied for its potential carcinogenic properties and its role in inducing tumors in laboratory animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(hexylideneamino)-N-methylformamide can be synthesized through the reaction of hexanal with methylformylhydrazine. The reaction typically involves mixing hexanal with an equimolar amount of methylformylhydrazine in an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(hexylideneamino)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to hexanal and methylformylhydrazine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hexanal and methylformylhydrazine.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
N-(hexylideneamino)-N-methylformamide has been extensively studied for its potential carcinogenic properties. It has been shown to induce tumors in laboratory animals, making it a valuable compound for cancer research. Additionally, it has applications in the study of lipid oxidation and as a marker for food spoilage .
In Chemistry:
- Used as a reagent in organic synthesis.
- Studied for its reactivity and stability under different conditions .
In Biology:
- Investigated for its role in inducing tumors in laboratory animals.
- Used in studies related to lipid oxidation and food spoilage .
In Medicine:
In Industry:
Mécanisme D'action
N-(hexylideneamino)-N-methylformamide exerts its effects through various molecular pathways. It is believed to induce oxidative stress and disrupt cellular processes, leading to tumor formation. The compound interacts with cellular proteins and DNA, causing mutations and promoting carcinogenesis .
Molecular Targets and Pathways:
Oxidative Stress: Induces the production of reactive oxygen species (ROS), leading to cellular damage.
DNA Interaction: Binds to DNA and causes mutations, promoting tumor formation
Comparaison Avec Des Composés Similaires
N-(hexylideneamino)-N-methylformamide is similar to other hydrazones and aldehyde derivatives. Some of the similar compounds include:
Hexanal hydrazone: A derivative of hexanal with similar reactivity.
Methylformylhydrazine: A precursor to hexanal methylformylhydrazone with carcinogenic properties.
Uniqueness: this compound is unique due to its specific combination of hexanal and methylformylhydrazine, which imparts distinct chemical and biological properties. Its ability to induce tumors makes it particularly valuable for cancer research .
Propriétés
Numéro CAS |
57590-22-4 |
|---|---|
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
N-[(E)-hexylideneamino]-N-methylformamide |
InChI |
InChI=1S/C8H16N2O/c1-3-4-5-6-7-9-10(2)8-11/h7-8H,3-6H2,1-2H3/b9-7+ |
Clé InChI |
QRMNFHXPNKCTAG-VQHVLOKHSA-N |
SMILES |
CCCCCC=NN(C)C=O |
SMILES isomérique |
CCCCC/C=N/N(C)C=O |
SMILES canonique |
CCCCCC=NN(C)C=O |
Key on ui other cas no. |
57590-22-4 |
Synonymes |
hexanal methylformylhydrazone HMFH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


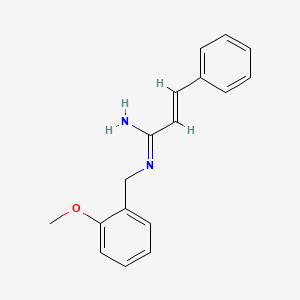
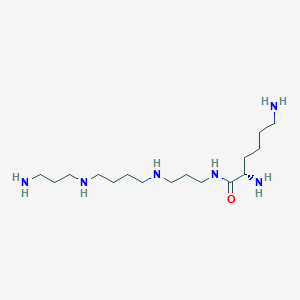
![1-[(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-N-methylmethanesulfonamide](/img/structure/B1241301.png)
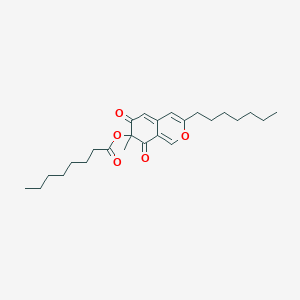
![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)
